4-Ethyltetradecane
Overview
Description
4-Ethyltetradecane is an organic compound with the molecular formula C16H34. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by a fourteen-carbon chain with an ethyl group attached to the fourth carbon atom. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyltetradecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tetradecane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires a solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of unsaturated precursors or by the hydrocracking of larger hydrocarbons. These processes often involve high temperatures and pressures, as well as the use of catalysts such as platinum or palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyltetradecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under ultraviolet light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., platinum, palladium)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light or with radical initiators
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
4-Ethyltetradecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studies on the metabolic pathways of hydrocarbons often utilize this compound to understand the biodegradation processes by microorganisms.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.
Industry: It serves as a solvent and intermediate in the synthesis of other organic compounds, particularly in the production of lubricants and surfactants.
Mechanism of Action
As an alkane, 4-Ethyltetradecane does not exhibit specific biological activity. its mechanism of action in chemical reactions involves the formation of free radicals or carbocations, depending on the reaction conditions. For instance, during halogenation, the compound undergoes homolytic cleavage to form free radicals, which then react with halogen molecules to produce haloalkanes.
Comparison with Similar Compounds
Tetradecane: A straight-chain alkane with fourteen carbon atoms, lacking the ethyl substituent.
Hexadecane: A sixteen-carbon alkane, longer than 4-Ethyltetradecane.
2-Ethyltetradecane: An isomer with the ethyl group attached to the second carbon atom.
Uniqueness: this compound is unique due to its specific branching at the fourth carbon atom, which can influence its physical properties, such as boiling point and solubility, compared to its straight-chain and other branched isomers.
Properties
IUPAC Name |
4-ethyltetradecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-4-7-8-9-10-11-12-13-15-16(6-3)14-5-2/h16H,4-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATHPUANTMAJQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970403 | |
Record name | 4-Ethyltetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55045-14-2 | |
Record name | 4-Ethyltetradecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055045142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyltetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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